molecular formula C21H20N2O4S B2506023 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide CAS No. 922004-62-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide

Cat. No. B2506023
M. Wt: 396.46
InChI Key: LGUXHJZBWNWPJM-UHFFFAOYSA-N
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Description

The compound "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide" is a complex organic molecule that appears to be related to the field of sulfonamide chemistry. Sulfonamides are a group of compounds known for their various applications, including in medicinal chemistry as antibiotics and in materials science for their properties as proton exchange membranes. The naphthalene moiety within the compound suggests potential aromatic properties and possible applications in dye chemistry or materials science.

Synthesis Analysis

The synthesis of related sulfonated polybenzothiazoles containing naphthalene has been reported, where the process involves polycondensation reactions. For instance, sulfonated monomers like 4,8-disulfonyl-2,6-naphthalene dicarboxylic acid (DSNA) are used in conjunction with non-sulfonated monomers to create polymers with enhanced solubility and desirable properties for applications such as proton exchange membranes . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies involving condensation reactions and sulfonation steps could be employed.

Molecular Structure Analysis

The molecular structure of the compound includes a naphthalene sulfonamide moiety, which is a common structure in dyes and functional materials. The presence of a tetrahydrobenzo[b][1,4]oxazepin ring suggests a bicyclic system with nitrogen and oxygen heteroatoms, which could contribute to the compound's chemical reactivity and interaction with other molecules. The structure is likely to exhibit aromaticity due to the naphthalene unit, which can impact its electronic properties .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide" are not provided, related compounds have been used as intermediates in the preparation of dyes. For example, naphthoxazole intermediates are used in the synthesis of azo dyes, which are a class of dyes known for their vivid colors and applications in various industries . The sulfonamide group is a versatile functional group that can participate in various chemical reactions, including coupling reactions, which are essential in dye chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated naphthalene-containing polymers have been studied, showing that these materials exhibit excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities . These properties make them suitable for use as proton exchange membranes. The specific compound may share some of these properties due to the presence of the naphthalene sulfonamide group, although its exact properties would need to be empirically determined.

Scientific Research Applications

Tumor Localization and Distribution Studies

This compound has been explored for its potential in tumor localization. Research has indicated that certain sulfur 35-labeled derivatives of fluorene, closely related to the compound , show favorable localization in tumor tissues compared to other body tissues such as liver, kidneys, spleen, blood, and muscle. This characteristic may be significant in the diagnosis and therapy of internal cancers (Argus et al., 1958).

Impact on Pharmacokinetics and Antitumor Activity

Studies have focused on the pharmacokinetics and antitumor activity of compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide. For instance, a homologous series of benzonaphthyridine anti-cancer agents, including compounds with structural similarities to the one , showed that the tumor pharmacokinetics are strongly dependent on the nitrogen substituent on the chromophore, significantly affecting the tumor tissue retention (Lukka et al., 2012).

Novel Pharmacological Models

The compound's related structures have also been used in the development of novel pharmacological models. For instance, a study on A61603 (a structurally related compound) in porcine meningeal arteries suggests that it induced contractions mediated by alpha1- and alpha2-adrenoceptors, which could have implications in understanding vascular responses and developing novel therapeutic strategies (Mehrotra et al., 2007).

Exploration of Metabolic Pathways

Metabolic studies have also been conducted on compounds structurally related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide. For example, research on the metabolic pathways of 3,3-dimethyl-1-phenyltriazene revealed the formation of various metabolites, providing insights into the bioactivation and detoxification pathways of related compounds (Kolar & Schlesiger, 1976).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-21(2)13-27-19-10-8-16(12-18(19)22-20(21)24)23-28(25,26)17-9-7-14-5-3-4-6-15(14)11-17/h3-12,23H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUXHJZBWNWPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide

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